2-(2-Methyl-3-oxocyclopentyl)acetic acid
Description
2-(2-Methyl-3-oxocyclopentyl)acetic acid is a cyclopentane derivative featuring a ketone group at the 3-position and a methyl substituent at the 2-position of the cyclopentane ring, with an acetic acid moiety attached to the adjacent carbon. For instance, 2-(3-oxocyclopentyl)acetic acid (CAS 3128-05-0) shares a similar backbone but lacks the 2-methyl group, with a molecular formula of C₇H₁₀O₃, molecular weight of 142.15 g/mol, and a density of 1.21 g/cm³ . This compound exhibits a boiling point of 316.5°C and is used in synthetic organic chemistry for the preparation of constrained cyclic frameworks .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-methyl-3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5-6(4-8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
VNXRDGISGJJAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Structural and Functional Differences
This methyl group may enhance lipophilicity, as seen in 2-(3-methylcyclopentyl)acetic acid, which has a logP of 0.83 . The 2-pentenyl substituent in methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate contributes to its jasmine-like aroma, making it valuable in fragrance formulations .
Physicochemical Properties: The 3-oxo group increases polarity compared to non-ketone analogues like 2-(3-methylcyclopentyl)acetic acid, which lacks an oxo group . Methyl ester derivatives (e.g., methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate) exhibit lower boiling points (e.g., 302°C) compared to their carboxylic acid counterparts due to reduced hydrogen bonding .
Biological and Synthetic Relevance :
- 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates the role of halogen and methoxy groups in medicinal chemistry, particularly in synthesizing antimitotic agents like Combretastatin A-4 .
- The absence of a methyl group in 2-(3-oxocyclopentyl)acetic acid simplifies its use as a building block for constrained peptides or prostaglandin analogues .
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